4-Chloro-2-iodo-5-methylaniline
Description
Significance of Aryl Halides in Synthetic Chemistry
Aryl halides, or haloarenes, are compounds where a halogen atom is bonded directly to an aromatic ring. pw.live This structural motif is a cornerstone of synthetic chemistry for several reasons. Although generally less reactive than their aliphatic counterparts (haloalkanes), the halogen atom on an aryl ring can be activated to participate in a variety of powerful bond-forming reactions. pw.live
They are essential precursors in the synthesis of numerous pharmaceuticals, agrochemicals, dyes, and plastics. Aryl halides are particularly vital for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for creating carbon-carbon bonds and constructing complex molecular architectures. The identity of the halogen (I, Br, Cl, F) is a key determinant of reactivity, with iodine being the most reactive, allowing for milder reaction conditions.
Role of the Aniline (B41778) Moiety in Chemical Transformations
The aniline moiety itself is a hub of chemical reactivity. The amino group (—NH₂) is a strong activating group, meaning it donates electron density into the aromatic ring. This electronic enrichment makes the ring highly susceptible to electrophilic aromatic substitution reactions, where incoming chemical groups are directed to the positions ortho and para to the amino group.
Furthermore, the amino group can be readily converted into a diazonium salt (—N₂⁺). Diazonium salts are exceptionally versatile intermediates that can be replaced by a wide range of other functional groups, including halogens, hydroxyl groups, and cyano groups, providing a powerful tool for introducing diverse functionality onto the aromatic ring. Aniline and its derivatives are foundational to the synthesis of azo dyes and many pharmaceutical agents. youtube.com
Contextualizing Polyhalogenated Anilines in Advanced Organic Research
Polyhalogenated anilines, which contain multiple halogen atoms, are of significant interest in advanced organic research. The presence of several halogens provides multiple reactive sites that can be selectively addressed. For a molecule like 4-Chloro-2-iodo-5-methylaniline, the differing reactivity of the C-I and C-Cl bonds (the carbon-iodine bond being significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions) allows for sequential, site-selective modifications. This enables the construction of highly complex and precisely substituted aromatic structures from a single starting material. Such controlled synthesis is crucial for developing new materials with tailored electronic properties and for creating new drug candidates with specific biological targets.
Research Landscape of Complex Substituted Aromatic Amines
The synthesis of complex and polysubstituted aromatic amines is a vibrant area of contemporary chemical research. acs.org Scientists are continuously developing novel catalytic systems and reaction methodologies to build these intricate molecules with high efficiency and selectivity. nih.gov Classic methods often involve multi-step processes that can be inefficient. acs.org Modern approaches focus on catalyst- and additive-free reactions or palladium-catalyzed processes that can create multiple bonds in a single operation. acs.orgnih.gov
These complex anilines are prized for their applications in materials science, where they are used to create conducting polymers, and in medicinal chemistry, where the precise arrangement of substituents is key to a drug's efficacy. rsc.orgias.ac.in Research has shown that the specific substitution pattern on the aniline ring profoundly affects the electronic, physical, and biological properties of the resulting compounds. rsc.org
While detailed research findings on this compound itself are not widely available in published literature, its structure suggests it would be a valuable intermediate in synthetic programs requiring a polysubstituted aniline scaffold. Its utility would derive from the sequential reactivity of its iodo and chloro groups. For reference, properties of closely related, more documented anilines are often studied to predict the behavior of such complex molecules. For instance, the related compound 4-Chloro-2-iodoaniline (B181669) is a solid with a melting point of 39-43 °C and serves as an intermediate in the synthesis of pharmaceuticals and functional materials. sigmaaldrich.comontosight.ai Another related structure, 4-Chloro-2-methylaniline, is used to synthesize dyes and other complex organic molecules. sigmaaldrich.comwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-iodo-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWBXGNBGRTHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Iodo 5 Methylaniline
Direct Synthetic Routes
The synthesis of 4-Chloro-2-iodo-5-methylaniline is most directly achieved through the halogenation of appropriately substituted aniline (B41778) precursors. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring with either an iodine or a chlorine atom. The core challenge lies in controlling the regioselectivity of this substitution to yield the desired isomer. The most logical precursor for a single-step iodination is 4-chloro-3-methylaniline (B14550), where the goal is to introduce an iodine atom at the C-2 position. An alternative, though potentially less direct, route involves the chlorination of 2-iodo-5-methylaniline (B84972).
Halogenation of Substituted Anilines
Halogenation of anilines is a classic example of electrophilic aromatic substitution. The amino group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.orgncert.nic.in The synthesis of this compound requires precise control over this inherent reactivity to install the halogen atoms at specific locations on the aniline ring.
The introduction of an iodine atom onto the 4-chloro-3-methylaniline backbone is a key strategy for synthesizing the target compound. The success of this approach hinges on directing the iodine electrophile to the C-2 position, navigating the directing effects of the existing amino, methyl, and chloro substituents.
A variety of reagents are available for the iodination of activated aromatic systems like anilines. commonorganicchemistry.com The choice of iodinating agent is critical as it can significantly influence the regiochemical outcome and reaction efficiency. Common and specialized agents are detailed below.
Table 1: Iodinating Agents for Aniline Derivatives
| Iodinating Agent | Description | References |
|---|---|---|
| Elemental Iodine (I₂) | Often used with an oxidizing agent (e.g., H₂O₂, NaIO₄) or a catalyst to generate a more potent electrophile. manac-inc.co.jporganic-chemistry.org | manac-inc.co.jporganic-chemistry.org |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, frequently used for activated arenes. commonorganicchemistry.comorganic-chemistry.org | commonorganicchemistry.comorganic-chemistry.org |
| Iodine Monochloride (ICl) | A highly reactive interhalogen compound used for efficient iodination. rsc.org | rsc.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An organocatalytic iodination reagent applicable to a range of aromatic substrates. organic-chemistry.org | organic-chemistry.org |
| Silver Salt / I₂ Systems (e.g., Ag₂SO₄/I₂) | The use of silver salts can modulate reactivity and enhance regioselectivity in the iodination of halogenated anilines. nih.gov | nih.gov |
| 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane Dichloroiodate (DBDABCODCI) | An environmentally friendly and mild reagent that has shown high regioselectivity in the iodination of various aryl amines. ajol.inforesearchgate.net | ajol.inforesearchgate.net |
Reaction parameters such as solvent, temperature, and the presence of additives play a crucial role in directing the outcome of iodination reactions. Studies on chlorinated anilines have demonstrated that these factors can be fine-tuned to favor specific isomers. nih.gov
For instance, the iodination of 3,5-dichloroanisole (B44140) (a structural analog of a substituted aniline) with Ag₂SO₄/I₂ showed marked differences in regioselectivity based on the solvent used. A reaction in hexane (B92381) resulted in poor regioselectivity, while the use of acetonitrile (B52724) significantly improved the yield of the para-iodinated product. nih.gov Similarly, for the iodination of aryl amines with DBDABCODCI, reactions can be carried out in a solvent mixture like CH₂Cl₂/MeOH or under solvent-free conditions, with a base such as NaHCO₃ often added in solution-phase reactions. ajol.inforesearchgate.net
The use of different silver salts as additives also impacts the reaction. In the iodination of various chlorinated phenols, anisoles, and anilines, silver salts with non-coordinating anions like AgSbF₆, AgBF₄, and AgPF₆ were investigated alongside Ag₂SO₄ to modulate the reactivity and regioselectivity of the I₂ reagent. nih.govuky.edu For 3,5-dichloroaniline (B42879), Ag₂SO₄/I₂ provided a good conversion and reasonable yield of the desired 4-iodo product, although di-iodinated byproducts were also formed. uky.edu
Table 2: Effect of Silver Salt on Iodination of 3,5-dichloroaniline (1g) with I₂
| Entry | Reagent | Solvent | Conversion (%) | Yield of 3,5-dichloro-4-iodoaniline (B6267585) (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ag₂SO₄/I₂ | Acetonitrile | 87 | 66 | uky.edu |
| 2 | AgSbF₆/I₂ | Acetonitrile | 53 | 31 | uky.edu |
| 3 | AgBF₄/I₂ | Acetonitrile | 48 | 29 | uky.edu |
| 4 | AgPF₆/I₂ | Acetonitrile | 54 | 33 | uky.edu |
Data adapted from a study on the iodination of chlorinated aromatic compounds, illustrating the impact of the silver salt's counter-ion on the reaction outcome. uky.edu
The regioselectivity of the iodination of 4-chloro-3-methylaniline is determined by the cumulative electronic and steric influences of the substituents on the aromatic ring.
Amino Group (-NH₂): As a powerful activating group with an unshared pair of electrons, the amino group strongly directs electrophiles to the ortho (C-2, C-6) and para (C-4) positions through resonance stabilization. In this precursor, the para position is already occupied by a chlorine atom. wikipedia.orgncert.nic.in
Methyl Group (-CH₃): This alkyl group is a weak activating group that directs ortho (C-2, C-4) and para (C-6) via an inductive effect and hyperconjugation. Its influence is generally weaker than that of the amino group.
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance effects. It directs to positions C-3 and C-5.
In the case of 4-chloro-3-methylaniline, the directing effects of the amino and methyl groups are synergistic, strongly favoring substitution at positions C-2 and C-6. The chloro group's directing influence is less significant. The choice between the C-2 and C-6 positions is a subtle balance. The methyl group at C-3 introduces steric hindrance at the adjacent C-2 position, which could disfavor substitution. ncert.nic.inacs.org However, the electronic activation from the methyl group also applies to the C-2 position. The precise outcome often depends on the steric bulk of the iodinating agent; larger reagents may preferentially attack the less hindered C-6 position.
An alternative pathway to the target molecule is the chlorination of 2-iodo-5-methylaniline. In this scenario, the directing effects of the substituents must favor the introduction of a chlorine atom at the C-4 position.
The directing influences on the 2-iodo-5-methylaniline ring are as follows:
Amino Group (-NH₂): Strongly directs to the ortho (C-6) and para (C-4) positions.
Iodo Group (-I): A deactivating but ortho, para-directing group. It directs to C-4 and C-6.
Methyl Group (-CH₃): A weakly activating group directing to C-4 and C-6.
All three substituents direct incoming electrophiles to the C-4 and C-6 positions. This convergence of directing effects means that chlorination is highly likely to produce a mixture of this compound and 6-chloro-2-iodo-5-methylaniline. Achieving high regioselectivity for the desired 4-chloro isomer would be challenging. It may require specialized catalytic systems, such as those employing specific ligands to direct the C-H functionalization, or the use of a protecting group on the amine to modulate its directing strength and steric profile. nih.gov For example, converting the amine to an amide (acetanilide) would create a bulkier group, potentially favoring chlorination at the less hindered C-4 position over the C-6 position, which is ortho to the bulky amide.
Sequential Halogenation Protocols
One of the most direct conceptual routes to this compound involves the stepwise introduction of halogen atoms onto a 5-methylaniline backbone. This process requires careful control of regioselectivity, often necessitating the use of a protecting group on the highly activating amine functionality.
A typical sequence would commence with the protection of 5-methylaniline, for instance, through acetylation with acetic anhydride (B1165640) to form N-(5-methylphenyl)acetamide. The acetyl group moderates the activating and directing effects of the amine. The subsequent electrophilic chlorination, using a reagent like sulfuryl chloride (SO₂Cl₂), would be directed by the ortho,para-directing acetylamino group to the para-position, yielding N-(4-chloro-5-methylphenyl)acetamide.
Following chlorination, the next step is iodination. The existing substituents on the ring—the acetylamino group and the chlorine atom—will direct the incoming electrophilic iodine. Iodine monochloride (ICl) or a combination of iodine (I₂) and an oxidizing agent is commonly used. The iodine atom is directed to the ortho-position relative to the powerful acetylamino directing group, resulting in N-(4-chloro-2-iodo-5-methylphenyl)acetamide. The final step in this protocol is the deprotection of the amine group, typically achieved by acid or base hydrolysis, which cleaves the amide bond to furnish the target compound, this compound. The regioselectivity of halogenating anilines and related electron-rich aromatics is a well-established principle in organic synthesis. nih.gov
Amination Routes
An alternative to building upon an aniline framework is to introduce the amino group at a later stage of the synthesis. This is often accomplished by the reduction of a nitro group, a robust and widely utilized transformation in the synthesis of aromatic amines. wikipedia.orgsci-hub.st
This prominent synthetic route relies on the chemical reduction of a nitroaromatic precursor, specifically 4-chloro-2-iodo-5-methyl-1-nitrobenzene. The synthesis of this precursor is itself a multi-step process, typically starting from 4-chloro-2-iodotoluene (B1360293). sigmaaldrich.comnih.gov The nitration of 4-chloro-2-iodotoluene using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. The directing effects of the existing methyl, chloro, and iodo substituents guide the nitro group to the desired position to form 4-chloro-2-iodo-5-methyl-1-nitrobenzene.
Once the nitroaromatic precursor is obtained, the reduction of the nitro group to an amine is performed. This transformation is one of the most fundamental reactions in organic chemistry and can be accomplished with a wide array of reagents. sci-hub.stwikipedia.org The key consideration is chemoselectivity—the chosen reagent must reduce the nitro group without affecting the carbon-halogen bonds.
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org Care must be taken, as over-reduction or hydrodehalogenation (removal of the chlorine or iodine) can be a competing side reaction. sci-hub.st
Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). youtube.com The Fe/HCl system is particularly noted for its mildness and effectiveness.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction of nitro groups. wikipedia.org A related method uses polysulfides, such as sodium polysulfide, to reduce substituted nitrotoluenes. google.com
The choice of reducing agent can be critical for achieving high yields and purity, especially in molecules with multiple reducible or sensitive functional groups.
| Reagent System | Typical Conditions | Key Features & Tolerated Groups | Reference |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol (B145695), RT-50°C | Highly efficient; risk of dehalogenation. | youtube.com |
| Fe / HCl | Ethanol/Water, Reflux | Classic, cost-effective, generally good for halogenated compounds. | youtube.com |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Effective, often used for selective reductions. | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System, RT-80°C | Good chemoselectivity for halogenated nitroarenes. | wikipedia.org |
| Sodium Polysulfide (Na₂Sₓ) | Aqueous/Alcoholic, Heat | Used for reducing nitrotoluenes. | google.com |
Beyond the reduction of nitro compounds, other nitrogen-containing functional groups can serve as precursors to the aniline moiety. One such method is the reduction of an aryl azide (B81097). The synthesis would require the preparation of 1-azido-4-chloro-2-iodo-5-methylbenzene. This azide is typically formed from the corresponding diazonium salt, which is generated from an aniline precursor. While this may seem like a circular route, it demonstrates a valid functional group interconversion. The reduction of the azide to the amine is clean and efficient, commonly achieved via catalytic hydrogenation (H₂/Pd-C) or through the Staudinger reaction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.
Precursor Synthesis and Derivatization
Synthesis of Halogenated Toluene or Anisole Intermediates
Key precursors for the synthesis of this compound include compounds like 4-chloro-2-iodotoluene and 4-chloro-5-methyl-2-nitroaniline.
4-Chloro-2-iodotoluene: This intermediate can be synthesized from 4-chloro-2-methylaniline. sigmaaldrich.comnih.gov The process involves a diazotization reaction, where the primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with potassium iodide (KI), which displaces the diazonium group with iodine to yield 4-chloro-2-iodotoluene. wikipedia.orgsigmaaldrich.comchemicalbook.com
4-Chloro-5-methyl-2-nitroaniline: This compound is a valuable intermediate that already contains the required amine (albeit nitrated) and chlorine atoms. It can be prepared from 4-chloro-5-methylaniline by first protecting the amine as an acetanilide, followed by regioselective nitration at the ortho position to the amino group. Subsequent deprotection reveals the nitroaniline.
Functional Group Interconversions on Precursors
Functional group interconversion (FGI) is a strategy that involves converting one functional group into another on a pre-existing molecular framework. fiveable.mesolubilityofthings.com This is essential for installing the correct substituents in the desired positions.
Nitration: As mentioned, nitration is a key FGI for introducing the nitro group that can later be reduced to an amine. A noteworthy example is the nitration of a 4-chloro-2-methylphenylsulfonate ester. The sulfonate group acts as a directing group and can be subsequently removed by hydrolysis after nitration, providing a regioselective route to a nitrophenol, which can be a precursor to the target aniline. google.com
Halogenation: Direct halogenation is a fundamental FGI. The regioselective iodination of chlorinated aromatics is particularly relevant. For instance, research has shown that 2-methyl-5-nitroaniline (B49896) can be directly iodinated to form 4-iodo-2-methyl-5-nitroaniline, a direct precursor to the target molecule via reduction. researchgate.net The iodination of various chlorinated phenols, anilines, and anisoles has been studied, highlighting the influence of substituents on the regiochemical outcome. nih.gov
| Target Precursor | Starting Material | Key Reagents/Steps | Reference |
|---|---|---|---|
| 4-Chloro-2-iodotoluene | 4-Chloro-2-methylaniline | 1. NaNO₂, HCl (Diazotization) 2. KI (Sandmeyer Reaction) | wikipedia.orgsigmaaldrich.com |
| 4-Chloro-5-methyl-2-nitroaniline | 4-Chloro-5-methylaniline | 1. Acetic Anhydride (Protection) 2. HNO₃, H₂SO₄ (Nitration) 3. HCl (Deprotection) | |
| 4-Iodo-2-methyl-5-nitroaniline | 2-Methyl-5-nitroaniline | Iodine, HIO₃, Acetic Acid | researchgate.net |
| 4-Chloro-2-methyl-5-nitrophenol | 4-Chloro-2-methylphenol | 1. Methanesulfonyl Chloride (Protection) 2. HNO₃, H₂SO₄ (Nitration) 3. KOH (Deprotection) | google.com |
Diazotization-Based Synthetic Strategies for Halogen Introduction
The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone of synthetic aromatic chemistry. byjus.comyoutube.com This transformation creates an excellent leaving group (N₂) that can be substituted by a wide array of nucleophiles, including halogens. masterorganicchemistry.comyoutube.com The general process involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. youtube.comyoutube.com
For a polysubstituted aniline such as a precursor to this compound, this strategy allows for the precise introduction of a halogen at the position of the amino group. The versatility of diazonium salts makes them pivotal intermediates in syntheses where the desired substitution pattern cannot be achieved through direct electrophilic aromatic substitution. byjus.comorganic-chemistry.org The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then attacks the nitrosonium ion, leading to an N-nitrosamine, which, after a series of proton transfers and the elimination of a water molecule, yields the aryldiazonium ion. masterorganicchemistry.com
Sandmeyer-Type Reactions for Haloarene Formation
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a widely utilized method for converting aryldiazonium salts into aryl halides. wikipedia.orglscollege.ac.in The classic Sandmeyer reaction employs a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), as a catalyst or reagent to facilitate the substitution of the diazonium group with a chloride or bromide ion, respectively. masterorganicchemistry.comlscollege.ac.in The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in This process involves a single-electron transfer from the copper(I) catalyst to the diazonium ion, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen from the copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. byjus.com
While chlorination and bromination are classic examples of copper(I)-catalyzed Sandmeyer reactions, the corresponding iodination often does not require a copper catalyst. organic-chemistry.orglscollege.ac.in The substitution can be achieved simply by treating the diazonium salt solution with an aqueous solution of potassium iodide (KI). youtube.com The iodide ion itself is a sufficiently strong nucleophile to effect the substitution, often by simply warming the mixture. youtube.com
In the context of synthesizing this compound, a plausible route would begin with the precursor 5-chloro-2-methylaniline (B43014). The synthesis would proceed via the following steps:
Diazotization: 5-chloro-2-methylaniline is treated with sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures to form the corresponding 4-chloro-5-methylbenzene-1,2-diazonium salt.
Iodination: The resulting diazonium salt solution is then treated with potassium iodide. Upon gentle warming, the diazonium group is displaced by iodine, yielding the target compound, this compound, with the release of nitrogen gas. A similar diazotization-iodination sequence is employed in the synthesis of other complex haloaromatics, such as 2-chloro-4-iodo-5-methylpyridine. google.com
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places significant emphasis on the principles of green chemistry to minimize environmental impact and enhance safety. jk-sci.com This involves the careful selection of solvents, reagents, and reaction conditions to reduce waste, avoid hazardous substances, and improve energy efficiency. For multi-step syntheses like that of this compound, these considerations are crucial from both an environmental and economic perspective.
Solvent Selection for Environmentally Benign Syntheses
Solvents constitute a major portion of the waste generated in chemical processes, particularly in the pharmaceutical and fine chemical industries. jk-sci.comwhiterose.ac.uk Therefore, the selection of an appropriate solvent is a key aspect of green synthesis. Several guides have been developed to rank solvents based on health, safety, and environmental criteria. rsc.orgutoronto.ca
In diazotization and Sandmeyer-type reactions, water is often the primary solvent for the diazotization step, which is considered a green solvent. researchgate.net However, the subsequent steps and the extraction of the final product often require organic solvents. Traditional solvents used in such syntheses, like chloroform, dichloromethane (B109758) (DCM), and benzene (B151609), are now classified as hazardous or highly hazardous due to their toxicity and environmental persistence. whiterose.ac.ukrsc.org
Greener alternatives are increasingly preferred. Ethers like 2-Methyltetrahydrofuran (2-MeTHF) are considered more environmentally benign than tetrahydrofuran (B95107) (THF) or diethyl ether. whiterose.ac.uk Alcohols such as ethanol and isopropanol, and esters like ethyl acetate, are generally ranked as "recommended" or "usable" solvents. jk-sci.comrsc.org When selecting a solvent, a balance must be struck between reaction performance (e.g., solubility of reactants and intermediates) and the solvent's environmental, health, and safety profile.
The following interactive table, based on data from green chemistry solvent selection guides, categorizes common solvents to aid in making environmentally responsible choices. rsc.org
| Category | Solvents |
| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl Acetate, Anisole |
| Problematic | Acetonitrile, Toluene, Heptane, Methylcyclohexane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) |
| Hazardous | Dichloromethane (DCM), Diethyl Ether, Pentane, Hexane, N,N-Dimethylformamide (DMF) |
| Highly Hazardous | Chloroform, Benzene, Carbon Tetrachloride, 1,2-Dichloroethane (DCE) |
Transition Metal-Free Methodologies
While the copper-catalyzed Sandmeyer reaction is a powerful synthetic tool, the use of transition metals can present challenges, including the cost of the metal, potential toxicity, and the need to remove metal contaminants from the final product, which is a critical concern in pharmaceutical manufacturing. nih.gov This has driven the development of transition-metal-free methods for the synthesis of aryl halides from anilines.
One prominent strategy involves a one-pot, metal-free conversion of anilines to aryl bromides and iodides through halogen abstraction. organic-chemistry.orgnih.gov In this approach, the aniline is converted to its diazonium salt in situ using an organic nitrite (e.g., tert-butyl nitrite) under acidic conditions. The subsequent halogenation occurs via a free-radical mechanism, where an aryl radical generated from the diazonium salt abstracts a halogen atom from a halogen source like diiodomethane (B129776) (CH₂I₂) or bromotrichloromethane (B165885) (BrCCl₃). organic-chemistry.orgnih.govresearchgate.net This method avoids the use of metal catalysts and is often characterized by mild reaction conditions, short reaction times, and simple workups. nih.gov
Another innovative transition-metal-free approach is the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under an oxygen atmosphere. dntb.gov.uarsc.org While this specific reaction applies to a different starting material, it underscores the trend toward developing novel, metal-free pathways for the synthesis of iodoanilines. rsc.org
Below is a table comparing the features of the classical Sandmeyer reaction with a representative transition-metal-free alternative.
| Feature | Classical Sandmeyer Reaction | Transition-Metal-Free Halogen Abstraction |
| Catalyst/Reagent | Copper(I) Halide (e.g., CuCl, CuBr) lscollege.ac.in | tert-Butyl Nitrite, Diiodomethane organic-chemistry.orgnih.gov |
| Metal Requirement | Yes (Copper) | No |
| Mechanism | Radical-nucleophilic aromatic substitution (SRNAr) involving metal catalysis lscollege.ac.in | Free-radical halogen abstraction nih.gov |
| Key Advantages | Well-established, high yields for Cl and Br derivatives. nih.gov | Avoids metal contamination, mild conditions, simple workup. nih.gov |
| Potential Drawbacks | Metal waste, potential product contamination. nih.gov | May require specific halogen sources, yields can be substrate-dependent. organic-chemistry.org |
These evolving methodologies highlight a paradigm shift in synthetic chemistry, aiming to create valuable chemical compounds like this compound through pathways that are not only efficient but also sustainable and environmentally benign.
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Iodo 5 Methylaniline
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. byjus.comlibretexts.org In the case of 4-Chloro-2-iodo-5-methylaniline, the presence of two halogen substituents, chloro and iodo, provides potential sites for nucleophilic attack.
Mechanisms of Halogen Displacement (e.g., SNAr, Benzyne)
The primary mechanism for nucleophilic substitution on an aromatic ring like that in this compound is the SNAr mechanism, also known as the addition-elimination mechanism. byjus.comlibretexts.org This process involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily disrupted during this step. libretexts.org
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
Aryl halides are generally resistant to classic SN1 and SN2 reactions. SN1 reactions are unfavorable due to the instability of the resulting aryl cation, while SN2 reactions are hindered by the steric impossibility of a backside attack on the planar aromatic ring. libretexts.org
Another, though less common, mechanism for nucleophilic aromatic substitution is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. princeton.eduyoutube.com This pathway typically requires very strong basic conditions. princeton.edu The formation of a benzyne intermediate from a dihalobenzene involves the elimination of a proton and a halide ion from adjacent carbon atoms. princeton.edu Subsequent addition of a nucleophile to the benzyne can lead to a mixture of products. youtube.com
Influence of Halogen Identity and Position on Reactivity
The identity of the halogen atom significantly impacts the rate of nucleophilic aromatic substitution. In many SNAr reactions, the reactivity order is F > Cl ≈ Br > I. nih.govnih.gov This "element effect" is counterintuitive based on bond strength (C-F is the strongest) but is explained by the rate-determining step. The high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, accelerating the reaction. vaia.com
In the context of this compound, the chlorine atom, being more electronegative than iodine, would be expected to be a better activating group for nucleophilic attack at its respective carbon position. However, the leaving group ability (I > Br > Cl > F) also plays a role. nih.gov Computational studies on halobenzenes have shown that the Gibbs free energies for nucleophilic substitution increase in the order I < Br < Cl < F, suggesting that iodine is a better leaving group. nih.gov This creates a complex interplay where the more electronegative chlorine activates the ring more effectively, but the less electronegative iodine is a better leaving group.
The positions of the halogens are also crucial. For the SNAr mechanism to be effective, electron-withdrawing groups should be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgwikipedia.org In this compound, the chloro and iodo groups are ortho and para to each other, potentially influencing each other's reactivity.
Impact of Methyl and Amino Groups on Electron Density and Steric Accessibility
The methyl (-CH₃) and amino (-NH₂) groups on the aromatic ring have a profound effect on its reactivity towards nucleophiles. Both are generally considered electron-donating groups, which increase the electron density of the aromatic ring. chemistrytalk.orgsavemyexams.com This increased electron density deactivates the ring towards nucleophilic attack, as nucleophiles are themselves electron-rich species. byjus.com
The amino group is a particularly strong activating group for electrophilic substitution and, consequently, a deactivating group for nucleophilic substitution. ucalgary.ca The methyl group, while less powerful, also contributes to this deactivating effect through inductive electron donation. libretexts.org
Steric hindrance is another important consideration. The methyl group and the relatively bulky iodine atom can sterically hinder the approach of a nucleophile to the adjacent chloro and iodo positions, respectively. This steric hindrance can reduce the rate of reaction at these sites. nih.gov
Competitive Pathways and Selectivity in Nucleophilic Attack
Given the presence of two different halogen atoms, competitive nucleophilic substitution is a possibility. The selectivity of the attack will depend on a combination of factors:
Electronic Effects: The relative ability of the chloro and iodo groups to stabilize the intermediate Meisenheimer complex.
Leaving Group Ability: The ease with which the chloride or iodide ion can be displaced.
Steric Hindrance: The steric environment around each potential reaction site.
Research on related o-iodoanilides has shown that these molecules can undergo various competitive reaction pathways, including radical nucleophilic substitution and hydrogen atom transfer, depending on the reaction conditions and the nature of the nucleophile. nih.gov In the case of this compound, a strong nucleophile under forcing conditions might lead to a mixture of products resulting from the displacement of either chlorine or iodine.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comwikipedia.org The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. libretexts.orgpressbooks.pub
Directing Effects of Amino, Chloro, Iodo, and Methyl Substituents
The substituents on the this compound ring have distinct directing effects in electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance effects.
| Substituent | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Strongly Activating ucalgary.calkouniv.ac.in | Ortho, Para-Directing ucalgary.cawikipedia.org |
| -CH₃ (Methyl) | Weakly Activating libretexts.orglibretexts.org | Ortho, Para-Directing libretexts.orglibretexts.org |
| -Cl (Chloro) | Weakly Deactivating pressbooks.pubunizin.org | Ortho, Para-Directing pressbooks.pubyoutube.com |
| -I (Iodo) | Weakly Deactivating pressbooks.pub | Ortho, Para-Directing pressbooks.pub |
The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. ucalgary.calkouniv.ac.in This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.
The methyl group is a weak activating group that directs to the ortho and para positions primarily through an inductive effect, donating electron density to the ring. libretexts.orglibretexts.org
In this compound, the powerful activating and ortho, para-directing effect of the amino group will dominate. The available positions for electrophilic attack are C3 and C6. The directing effects of the other substituents will either reinforce or oppose substitution at these positions. The steric bulk of the iodo and methyl groups might also influence the regioselectivity, potentially favoring attack at the less hindered position.
Activation/Deactivation of the Aromatic Ring System
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is influenced by the electronic effects of its three substituents: the amino (-NH2), chloro (-Cl), iodo (-I), and methyl (-CH3) groups. These substituents can either activate or deactivate the ring, making it more or less susceptible to attack by an electrophile. masterorganicchemistry.comlibretexts.org
Amino Group (-NH2): The amino group is a powerful activating group. masterorganicchemistry.comlibretexts.org Although nitrogen is more electronegative than carbon, the lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance. masterorganicchemistry.combyjus.com This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. byjus.comchadsprep.com
Methyl Group (-CH3): The methyl group is a moderately activating group. masterorganicchemistry.com It donates electron density to the ring primarily through an inductive effect, which involves the polarization of the sigma bond between the methyl carbon and the ring carbon. youtube.com
In this compound, the strong activating effect of the amino group is the dominant influence, making the ring as a whole activated towards electrophilic aromatic substitution compared to benzene itself. libretexts.orgyoutube.com However, the presence of the deactivating chloro and iodo groups will temper this activation.
| Substituent | Effect on EAS | Mechanism of Action |
| Amino (-NH2) | Strong Activator | Resonance donation of lone pair |
| Methyl (-CH3) | Moderate Activator | Inductive electron donation |
| Chloro (-Cl) | Deactivator | Inductive withdrawal > Resonance donation |
| Iodo (-I) | Deactivator | Inductive withdrawal > Resonance donation |
Regioselectivity and Isomer Formation in EAS
The position of an incoming electrophile on the aromatic ring is directed by the existing substituents. This phenomenon is known as regioselectivity. ucalgary.castudysmarter.co.uk In this compound, the directing effects of the substituents determine the likely positions of electrophilic attack.
Amino (-NH2) and Methyl (-CH3) Groups: Both the amino and methyl groups are ortho, para-directors. chadsprep.comyoutube.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This is because the resonance structures that can be drawn for the intermediate formed during electrophilic attack (the sigma complex) are more stable when the attack occurs at these positions. youtube.comchemistrysteps.com
Chloro (-Cl) and Iodo (-I) Groups: Halogens are also ortho, para-directors, despite being deactivating. chadsprep.com Their ability to donate a lone pair of electrons through resonance stabilizes the sigma complex when the electrophile adds to the ortho or para positions.
In a polysubstituted benzene ring like this compound, the most powerful activating group generally controls the position of substitution. youtube.com In this case, the amino group is the strongest activating group. The positions ortho and para to the amino group are C6 and C4, respectively. However, the C4 position is already occupied by a chlorine atom. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and meta to the methyl group.
Mechanism of Electrophilic Attack and Sigma Complex Formation
Electrophilic aromatic substitution reactions proceed through a two-step mechanism. youtube.com
Attack by the Electrophile: The pi electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. youtube.comyoutube.com
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring and yields the substituted product. youtube.com
The formation of the sigma complex is often the rate-determining step of the reaction. cdnsciencepub.com The stability of the sigma complex is a key factor in determining the regioselectivity of the reaction. For this compound, attack at the C6 position leads to a sigma complex where the positive charge can be delocalized onto the nitrogen atom of the amino group through resonance. This provides significant stabilization, making this pathway more favorable. Theoretical studies on similar aniline (B41778) derivatives have shown that the stability of this intermediate dictates the orientation of the substitution. tsijournals.com
Cross-Coupling Reactions
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Stille, Negishi)
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.net this compound could react with an aryl or vinyl boronic acid to form a new C-C bond. scispace.com
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org this compound could be coupled with an alkene to introduce a substituted vinyl group. youtube.comlibretexts.org
Stille Coupling: This reaction utilizes an organotin compound (organostannane) as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.org
Negishi Coupling: This reaction employs an organozinc reagent to couple with the organic halide. youtube.comacs.org
The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca
| Coupling Reaction | Organometallic Reagent | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | C-C |
| Heck | Alkene | C-C (vinyl) |
| Stille | Organotin (e.g., R-SnR'3) | C-C |
| Negishi | Organozinc (e.g., R-ZnX) | C-C |
Role of the Iodine Atom as a Leaving Group
In palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is crucial. The rate of the oxidative addition step, which is often the rate-determining step, depends on the nature of the halogen. libretexts.orguwindsor.ca The general order of reactivity for halogens is I > Br > OTf > Cl. libretexts.org
The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom a much better leaving group in the oxidative addition step of the catalytic cycle. wikipedia.org Therefore, in this compound, the palladium catalyst will selectively insert into the C-I bond over the C-Cl bond. nih.govnih.gov This high selectivity allows for the specific functionalization at the C2 position.
Introduction of Aryl and Alkyl Moieties
The selective reactivity of the iodine atom allows for the introduction of a wide variety of aryl and alkyl groups at the C2 position of this compound through different cross-coupling reactions.
Aryl Moieties: Suzuki-Miyaura, Stille, and Negishi couplings are commonly used to introduce aryl groups. nih.govconicet.gov.ar For example, reacting this compound with an arylboronic acid in a Suzuki-Miyaura reaction would yield a 2-aryl-4-chloro-5-methylaniline derivative.
Alkyl Moieties: While the introduction of alkyl groups can be more challenging due to issues like β-hydride elimination, methods like Negishi and Stille couplings can be employed. acs.orgnih.gov Recent advancements in catalysis have also enabled the use of alkyl electrophiles in cross-coupling reactions. princeton.edu
This selective functionalization provides a versatile route to a wide range of substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Other Transition Metal-Mediated Transformations
Beyond copper, palladium and nickel complexes are extensively used to catalyze a wide array of cross-coupling reactions involving aryl halides. These methods offer high efficiency and functional group tolerance. The reactivity of the C-I bond in this compound makes it the primary site for these transformations.
Palladium-Catalyzed Reactions:
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with amines. wikipedia.org It has largely superseded harsher methods like the Goldberg reaction due to its milder conditions and broader substrate scope. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. wikipedia.org
Suzuki Coupling: This reaction forms C-C bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. It is characterized by its mild conditions and the low toxicity of the boron reagents.
Stille Coupling: In this reaction, an aryl halide is coupled with an organotin compound. wikipedia.org While highly versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to produce an aryl alkyne.
Nickel-Catalyzed Reactions:
Negishi Coupling: This reaction couples an aryl halide with an organozinc reagent to form a C-C bond. wikipedia.orgorganic-chemistry.org Nickel catalysts can be employed, often providing good yields. wikipedia.org The reaction is valued for its ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org
| Reaction | Coupling Partner | Catalyst | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
| Suzuki Coupling | Organoboron Reagent | Palladium | C-C |
| Stille Coupling | Organotin Reagent | Palladium | C-C |
| Heck Reaction | Alkene | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |
| Negishi Coupling | Organozinc Reagent | Palladium/Nickel | C-C |
Heterocycle Formation and Annulation Reactions
The presence of the ortho-iodoaniline moiety in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.
Cyclization Reactions involving the Aniline Moiety
Intramolecular cyclization reactions can be initiated from derivatives of this compound. For instance, after coupling a suitable partner to the C-I position, subsequent cyclization involving the aniline nitrogen can lead to the formation of fused ring systems.
Formation of Benzothiazoles and Related Ring Systems
Benzothiazoles are an important class of heterocyclic compounds with diverse applications. nih.gov One common synthetic route involves the reaction of a 2-haloaniline derivative with a sulfur-containing reagent. For instance, N-benzyl-2-iodoanilines can be reacted with potassium sulfide (B99878) in a copper-catalyzed reaction to form benzothiazoles. organic-chemistry.org Another approach is the intramolecular cyclization of thioamides, which can be prepared from the corresponding anilines. mdpi.com This can be achieved through base-promoted or transition-metal-catalyzed C-S bond formation. mdpi.com The synthesis of 2-substituted benzothiazoles can also be accomplished via the condensation of 2-aminobenzenethiols with various electrophiles like aldehydes, nitriles, or acyl chlorides. organic-chemistry.orgnih.gov
A specific example involves the synthesis of Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl-, which is prepared through a multi-step process that includes the iodination of a benzothiazole (B30560) derivative followed by coupling with a methyl-substituted benzenamine.
Indole (B1671886) Synthesis from this compound Precursors
The ortho-iodoaniline structure of this compound is ideally suited for various indole synthesis methodologies. nsf.govnih.gov
Larock Indole Synthesis: This powerful palladium-catalyzed reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu The reaction is highly versatile and generally proceeds with good regioselectivity, placing the aryl group of the aniline on the less sterically hindered carbon of the alkyne. wikipedia.org The reaction conditions typically involve a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like LiCl. wikipedia.org N-acylated or N-tosylated derivatives of the aniline often give better yields. wikipedia.org
Synthesis via 2-Alkynylanilines: Another route to indoles involves the initial Sonogashira coupling of the ortho-iodoaniline with a terminal alkyne to form a 2-alkynylaniline intermediate. researchgate.net This intermediate can then undergo cyclization to the indole nucleus through various methods, including base-promoted or transition-metal-catalyzed processes. researchgate.net
Oxidative Cyclization of 2-Alkenylanilines: A two-step sequence can also be employed where a Suzuki coupling of the ortho-haloaniline with an alkenylboronic acid or ester furnishes a 2-alkenylaniline. nsf.gov Subsequent oxidative cyclization, for example using PIFA (phenyliodine bis(trifluoroacetate)), yields the indole. nsf.gov
| Method | Key Reactants | Catalyst/Reagent | Description |
|---|---|---|---|
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Palladium Catalyst, Base, Chloride Source | Direct, one-pot synthesis of 2,3-disubstituted indoles. wikipedia.org |
| From 2-Alkynylanilines | o-Iodoaniline, Terminal Alkyne | 1. Pd/Cu (Sonogashira) 2. Catalyst for cyclization | Two-step process involving alkyne coupling followed by cyclization. researchgate.net |
| From 2-Alkenylanilines | o-Iodoaniline, Alkenylboronic acid | 1. Pd (Suzuki) 2. Oxidizing Agent (e.g., PIFA) | Two-step process involving alkene coupling followed by oxidative cyclization. nsf.gov |
Functional Group Interconversions of the Amino Group
The primary amino group of this compound can undergo a variety of standard transformations to introduce new functionalities.
Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction. organic-chemistry.orgnih.gov This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH. The use of potassium iodide allows for the replacement of the diazonium group with iodine. nih.gov
Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. cbijournal.com The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established and widely used transformation. cbijournal.comekb.eg
Acylation and Sulfonylation of the Amine
The amino group of this compound readily undergoes acylation and sulfonylation reactions. These transformations are crucial for protecting the amino group during multi-step syntheses and for introducing new functional moieties that can alter the molecule's biological or chemical properties. pearson.com
Acylation
Acylation of this compound involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl or acetic acid) and facilitates the reaction. A common procedure for the acetylation of anilines involves using acetic anhydride in the presence of sodium acetate. libretexts.orgyoutube.com This reaction converts the amine into an acetamide, which is a less reactive and more stable functional group. The acetyl group can be removed later by acidic or basic hydrolysis to regenerate the amine. chegg.com
The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Table 1: Representative Acylation Reaction of this compound
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Acetic anhydride, Sodium acetate | N-(4-chloro-2-iodo-5-methylphenyl)acetamide | Typically at room temperature or with gentle heating in a suitable solvent like water or ethanol (B145695). libretexts.org |
Sulfonylation
Similarly, sulfonylation involves the reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide. nih.govfrontiersin.org Sulfonamides are often more resistant to hydrolysis than amides and are a key structural motif in many pharmaceutical compounds. nih.gov
The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
Table 2: Representative Sulfonylation Reaction of this compound
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | p-Toluenesulfonyl chloride, Pyridine | N-(4-chloro-2-iodo-5-methylphenyl)-4-methylbenzenesulfonamide | Typically in an inert solvent at room temperature. frontiersin.org |
Diazotization and Subsequent Transformations
The conversion of the primary aromatic amine group of this compound into a diazonium salt is a pivotal transformation that opens up a wide array of synthetic possibilities. wikipedia.orgnumberanalytics.com
Diazotization
Diazotization is the process of treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). numberanalytics.commnstate.edu The resulting arenediazonium salt contains the -N₂⁺ group, which is an excellent leaving group (as dinitrogen gas, N₂). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. mnstate.edu
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and reacts with the nucleophilic amine. A series of proton transfers and dehydrations lead to the formation of the diazonium ion. mnstate.edu
Sandmeyer Reaction
The diazonium salt of this compound can undergo various subsequent transformations, with the Sandmeyer reaction being a prominent example. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.org This reaction is a powerful tool for introducing a variety of functional groups onto the aromatic ring that are often difficult to install directly. wikipedia.orgorganic-chemistry.org
For instance, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield 1,4-dichloro-2-iodo-5-methylbenzene. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Table 3: Representative Diazotization and Sandmeyer Reaction of this compound
| Reactant | Reagents | Intermediate | Subsequent Reagent | Final Product | Reaction Conditions |
| This compound | Sodium nitrite, Hydrochloric acid | 4-Chloro-2-iodo-5-methylbenzenediazonium chloride | Copper(I) chloride | 1,4-Dichloro-2-iodo-5-methylbenzene | Diazotization at 0-5 °C, followed by reaction with CuCl. wikipedia.orgmnstate.edu |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon atom environments within the molecule, allowing for the comprehensive assembly of its structure.
The ¹H NMR spectrum of 4-Chloro-2-iodo-5-methylaniline is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The methyl group and the amine group protons would also produce characteristic signals.
Aromatic Protons: The protons at position 3 (H-3) and position 6 (H-6) are in different chemical environments. H-6 is ortho to the electron-donating amino (-NH₂) group and meta to the electron-withdrawing chloro (-Cl) group. H-3 is ortho to the electron-withdrawing iodo (-I) and chloro (-Cl) groups. This complex interplay of electronic effects would lead to two distinct chemical shifts in the aromatic region, typically between 6.5 and 7.5 ppm.
Methyl Protons: The methyl (-CH₃) group at position 5 is expected to produce a singlet in the upfield region, likely around 2.2-2.4 ppm.
Amine Protons: The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
The two aromatic protons (H-3 and H-6) are meta to each other, which would result in a small coupling constant (J-coupling) of approximately 2-3 Hz, causing each signal to appear as a narrow doublet.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~7.4 - 7.6 | d (doublet) | ~2-3 |
| H-6 | ~6.7 - 6.9 | d (doublet) | ~2-3 |
| -CH₃ | ~2.2 - 2.4 | s (singlet) | N/A |
| -NH₂ | Variable | br s (broad singlet) | N/A |
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (-NH₂, -Cl, -I, -CH₃).
C1 (C-NH₂): This carbon is expected to be significantly shielded by the amino group, but its shift will be influenced by the ortho iodo and para methyl groups.
C2 (C-I): The carbon bearing the iodine atom is expected to be found at a relatively upfield position for a halogenated carbon, as iodine's "heavy atom effect" can cause shielding.
C3 (C-H): This carbon's shift will be influenced by the adjacent iodo and chloro groups.
C4 (C-Cl): The carbon attached to the chlorine atom will be deshielded.
C5 (C-CH₃): This carbon will be influenced by the attached methyl group and the adjacent chloro group.
C6 (C-H): The shift for this carbon is primarily influenced by the ortho amino group and the meta chloro group.
-CH₃: The methyl carbon will appear at a characteristic upfield position, typically between 15-25 ppm.
Solvent effects, particularly with polar solvents like DMSO-d₆ versus non-polar solvents like CDCl₃, can cause shifts in the resonance of carbons, especially those near the polar amino group, due to differential solvation and hydrogen bonding. rsc.org
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~140-145 |
| C2 | ~90-95 |
| C3 | ~135-140 |
| C4 | ~125-130 |
| C5 | ~130-135 |
| C6 | ~115-120 |
| -CH₃ | ~20-22 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals of H-3 and H-6 would confirm their meta-relationship. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. It would be expected to show correlations between the methyl protons and the adjacent H-6 proton, as well as between the NH₂ protons and the H-6 proton, further confirming the substitution pattern. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the H-3, H-6, and methyl proton signals to their corresponding C-3, C-6, and methyl carbon signals. youtube.com
Direct NMR detection of the halogen nuclei in this compound is generally impractical for routine analysis.
³⁵Cl/³⁷Cl and ¹²⁷I NMR: Chlorine and iodine nuclei are quadrupolar (spin > 1/2). This property leads to very rapid nuclear relaxation, resulting in extremely broad NMR signals, which are difficult to observe with standard high-resolution solution NMR spectrometers. researchgate.netresearchgate.net While solid-state NMR of these halogens can provide useful information, it is a specialized technique. researchgate.netresearchgate.net
¹⁹F NMR: This technique is highly sensitive and provides a wide chemical shift range but is only applicable to compounds containing fluorine. It would be a valuable tool for the analysis of fluorinated derivatives of this compound but not for the parent compound itself. sigmaaldrich.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₇H₇ClIN), HRMS would provide a highly accurate mass measurement.
The presence of chlorine results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two main peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak, with an intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting.
Calculated HRMS Data for this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |
|---|---|---|
| [C₇H₇ClIN]⁺ | ¹²C₇¹H₇³⁵Cl¹²⁷I¹⁴N | 280.9261 |
| [C₇H₇ClIN+H]⁺ | ¹²C₇¹H₈³⁵Cl¹²⁷I¹⁴N | 281.9339 |
Confirming these exact masses via HRMS would provide unambiguous validation of the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for determining the fragmentation pathways of molecules. nih.gov In a typical MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. The analysis of these fragments helps in reconstructing the molecule's structure and understanding its stability. youtube.com
The fragmentation of halogenated anilines often involves the initial loss of the halogen substituents or the amino group. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-I and C-Cl bonds, as the iodine and chlorine atoms are good leaving groups. The relative abundance of the resulting fragment ions can provide information about the bond strengths within the molecule. The loss of a methyl group or the entire amino group are also plausible fragmentation routes. researchgate.net
A proposed fragmentation pathway could start with the molecular ion [M]+•, followed by the loss of an iodine radical to form a stable cation. Subsequent fragmentation could involve the loss of a chlorine radical or hydrogen cyanide from the aniline (B41778) ring. The precise fragmentation pattern is influenced by the ionization method used. nih.gov
Ionization Techniques and Their Influence on Spectra
The choice of ionization technique significantly impacts the resulting mass spectrum. Common methods include Electron Impact (EI) and Electrospray Ionization (ESI). emory.edu
Electron Impact (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. emory.edu An EI spectrum of this compound would be expected to show a prominent molecular ion peak, along with a complex pattern of fragment ions corresponding to the various bond cleavages. This detailed fragmentation is useful for structural elucidation. youtube.com
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation. nih.govemory.edu This is particularly useful for determining the molecular weight of the compound with high accuracy. By adjusting the cone voltage in the ESI source, in-source fragmentation can be induced, providing some structural information similar to that obtained from MS/MS experiments.
The resulting spectra from these techniques provide complementary information. While EI is excellent for detailing fragmentation pathways, ESI is superior for accurately determining the molecular mass and studying non-volatile compounds. emory.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and vibrational modes of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The vibrational frequencies of different bonds are sensitive to their chemical environment.
Key expected vibrational bands for this compound would include:
N-H stretching: Typically observed in the range of 3300-3500 cm-1 for the amino group.
C-H stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm-1, while aliphatic C-H stretching from the methyl group is found between 2850-2960 cm-1.
C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm-1 region.
C-N stretching: This band is usually found between 1250 and 1350 cm-1.
C-Cl stretching: The carbon-chlorine bond vibration is expected in the 600-800 cm-1 range.
C-I stretching: The carbon-iodine bond vibration appears at lower frequencies, typically between 500-600 cm-1.
These assignments are based on established literature values for similar substituted anilines. nih.govresearchgate.net
Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C skeletal vibrations of the aromatic ring and the C-I and C-Cl bonds are expected to show strong Raman signals. nih.govresearchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed description of the vibrational modes observed in FT-IR and FT-Raman spectra. nih.govnih.gov It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the spectral bands, especially in complex molecules where vibrational modes can be highly coupled. For instance, PED analysis can differentiate between various ring deformation modes and their coupling with substituent vibrations. nih.gov
X-ray Crystallography
Single Crystal X-ray Diffraction for Unambiguous Molecular Structure Determination
The definitive molecular structure of 4-chloro-2-iodoaniline (B181669) was determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles, and confirming the connectivity of the atoms. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.govnih.gov The crystallographic data confirms the substitution pattern on the aniline ring, with the chloro, iodo, and amino groups at positions 4, 2, and 1, respectively.
The data collected at a temperature of 125 K reveals the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. nih.gov Key bond lengths, such as the C—Cl and C—I bonds, are comparable to those observed in its isomer, 2-chloro-4-iodoaniline. nih.govresearchgate.net All crystallographic parameters from the diffraction experiment are summarized in the table below.
Table 1: Crystallographic Data for 4-chloro-2-iodoaniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅ClIN |
| Molecular Weight | 253.46 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.1538 (4) |
| b (Å) | 11.3685 (11) |
| c (Å) | 15.8550 (16) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 748.71 (13) |
| Z | 4 |
| Temperature (K) | 125 |
| Radiation type | Mo Kα |
| R-factor | 0.0382 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice of 4-chloro-2-iodoaniline is governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking.
Hydrogen Bonding: The most prominent intermolecular interaction is a classic N—H···N hydrogen bond. nih.gov One of the hydrogen atoms of the amino group acts as a donor, forming a bond with the nitrogen atom of an adjacent molecule. This interaction links the molecules into one-dimensional chains that propagate along the crystallographic a-axis. nih.gov The second amine proton does not participate in any significant hydrogen bonding. nih.gov
Table 2: Intermolecular Interaction Parameters for 4-chloro-2-iodoaniline
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| Hydrogen Bond | N—H···N | - |
| Halogen Bond | Cl···I | 3.7850 (16) |
| π-Stacking | Centroid-Centroid | 4.154 (1) |
| π-Stacking | Centroid-to-Plane | 3.553 (3) |
| π-Stacking | Ring-Offset Slippage | 2.151 (6) |
Data sourced from reference nih.gov.
Conformational Analysis in the Solid State
The single-crystal X-ray diffraction data allows for a detailed conformational analysis of the 4-chloro-2-iodoaniline molecule as it exists in the solid state. The benzene ring is essentially planar, as expected for an aromatic system. The substituent atoms (Cl, I, N) lie close to the plane of the ring. The conformation of the amino group relative to the ring is a key feature. In many aniline derivatives, the nitrogen atom can exhibit a pyramidal geometry. researchgate.net The bond angles and the positions of the amine protons determined from the diffraction data provide insight into the hybridization and local geometry of the nitrogen atom within the crystal lattice. The specific arrangement is influenced by the hydrogen bonding interactions that lock the molecule into a defined conformation within the crystal. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a cornerstone of computational chemistry, enabling the calculation of various molecular properties with high accuracy. wikipedia.org Studies on similar substituted anilines demonstrate the utility of DFT in understanding molecular geometry, spectroscopic signatures, and reactivity. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For related aniline (B41778) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine optimized structural and spectroscopic data. researchgate.net
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state.
For instance, a computational study on the analogous compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which shares structural motifs with 4-Chloro-2-iodo-5-methylaniline, reported a HOMO-LUMO gap of 0.834 eV, indicating significant potential for electronic transitions and reactivity. researchgate.net The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting regions. In the case of this related compound, the HOMO and LUMO were found to be delocalized over the entire molecule, with exceptions for the iodine, chlorine, and methyl groups. researchgate.net
Table 1: Predicted Electronic Properties based on Analogous Compounds
| Parameter | Predicted Value/Characteristic | Source Compound |
|---|---|---|
| HOMO-LUMO Energy Gap | A small gap is expected, suggesting high reactivity. | 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide researchgate.net |
| HOMO Location | Likely localized on the aniline ring and amino group. | General principle for aniline derivatives |
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations on the related molecule 4-chloro-N-methylaniline have shown that computed vibrational frequencies, after appropriate scaling, align well with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts have demonstrated good agreement with experimental values. researchgate.net These computational predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT would be expected to provide a similarly accurate prediction of its spectral characteristics.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electron density distribution around a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
In studies of similar molecules, MEP analysis has been used to understand fundamental reactive properties. researchgate.net For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms of the amino group and potentially near the halogen atoms, indicating sites for nucleophilic interaction.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used within DFT to determine the most reactive sites in a molecule. They describe the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
In a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, analysis of Fukui functions helped to pinpoint the most probable sites for electrophilic attacks. researchgate.net For this compound, these calculations would quantify the reactivity of individual atoms, providing a more detailed picture than MEP analysis alone and helping to predict the outcomes of chemical reactions.
Thermochemical Properties and Reaction Energy Barriers
DFT can be used to calculate important thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of a molecule and the thermodynamics of reactions in which it participates. Furthermore, DFT can model reaction pathways and calculate the energy barriers associated with them. This information is vital for predicting reaction kinetics and mechanisms. For example, understanding the energy barriers for bond dissociation, such as the C-I or C-Cl bonds, can provide insights into the molecule's stability and potential degradation pathways.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations could be employed to:
Simulate Solvent Effects: Investigate how the molecule interacts with various solvents, which can influence its stability, solubility, and reactivity.
Study Intermolecular Interactions: Model how molecules of this compound interact with each other in a condensed phase, providing insights into its solid-state properties.
A study on the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide included MD simulations to investigate its properties, demonstrating the applicability of this method to complex substituted aromatic systems. researchgate.net
Conformational Dynamics and Stability Analysis
While specific computational studies on the conformational dynamics of this compound are not extensively published, analysis can be inferred from its structural features and studies of related compounds. The primary degrees of freedom in the molecule involve rotation around the carbon-nitrogen bond of the aniline group and the orientation of the methyl group.
The most stable conformation of a molecule is often represented by its crystal structure. X-ray crystallography data for this compound reveals its solid-state conformation. nih.gov In this structure, the molecule adopts a largely planar arrangement. nih.gov
Table 1: Crystal Structure Data for this compound nih.gov
| Parameter | Value |
|---|---|
| Formula | C₆H₅ClIN |
| System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 4.1538 |
| b (Å) | 11.3685 |
| c (Å) | 15.8550 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Computational methods, such as Density Functional Theory (DFT), would be employed to explore the potential energy surface of the molecule in the gas phase or in solution. These calculations would identify various local energy minima corresponding to different conformers and the transition states that separate them. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Interaction Studies with Other Molecules or Solvents
The interactions of this compound with its environment are crucial for understanding its solubility, reactivity, and potential applications. Computational studies can model these interactions with high precision.
Molecular docking and simulation studies are common techniques used to investigate these phenomena. rsc.org These methods calculate the binding energy and preferred orientation of the molecule when interacting with a solvent or another molecule. The key interaction sites on this compound would be:
The Amino (NH₂) Group: Capable of acting as a hydrogen bond donor.
The Nitrogen Atom: Can act as a hydrogen bond acceptor.
The Halogen Atoms (Cl and I): Can participate in halogen bonding, a type of non-covalent interaction.
The Aromatic Ring: Can engage in π-π stacking or cation-π interactions.
Theoretical studies on related aniline derivatives have shown that factors like pH and the presence of other substances can significantly influence molecular interactions. researchgate.net Computational models for this compound would simulate its behavior in various solvents (e.g., water, ethanol (B145695), benzene) to predict its solvation shell structure and solubility, correlating these with its physicochemical properties. fishersci.ca
Table 2: Potential Intermolecular Interaction Sites on this compound
| Molecular Feature | Potential Interaction Type | Interacting Partner Example |
|---|---|---|
| Amine Group (-NH₂) Protons | Hydrogen Bond Donor | Water (Oxygen atom) |
| Amine Group (Nitrogen Atom) | Hydrogen Bond Acceptor | Water (Hydrogen atom) |
| Iodine Atom | Halogen Bond Donor | Lewis Bases |
| Aromatic π-system | π-π Stacking | Another aromatic ring |
| Chloro/Iodo Substituents | Dipole-Dipole | Polar molecules |
Quantitative Structure-Activity Relationships (QSAR) within Related Compound Classes (excluding biological activity specifics)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods designed to find a mathematical correlation between the chemical structure of a series of compounds and a specific property. While specific QSAR models for this compound are not published, the methodology is well-established for related classes like chloroanilines and quinoline (B57606) derivatives. inchem.orgasianpubs.orgresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure:
Steric Descriptors: Such as Molar Refractivity (MR), which relates to the volume of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (log P), which measures a compound's distribution between an oily and an aqueous phase.
Electronic Descriptors: Such as Dipole Moment (DM) and the energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic charge distribution and reactivity.
Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed that links these descriptors to the property of interest. asianpubs.org For classes related to this compound, such models have been used to predict the properties of new, yet-to-be-synthesized compounds. asianpubs.orgresearchgate.net This predictive capability is a cornerstone of rational design, allowing chemists to prioritize the synthesis of molecules with desired characteristics. researchgate.net The goal is to develop a statistically significant equation that can guide the design of novel analogues. asianpubs.org
Retrosynthetic Analysis using Computational Tools
Retrosynthetic analysis is a strategy for planning chemical syntheses by working backward from a desired target molecule to simpler, commercially available starting materials. the-scientist.com Modern computational tools, often powered by artificial intelligence and machine learning, have revolutionized this process. researchgate.netnih.gov Platforms like ASKCOS and SYNTHIA™ use vast databases of known chemical reactions to propose efficient and novel synthetic routes. the-scientist.commit.edu
For this compound, a computational retrosynthesis tool would likely propose a pathway by identifying key bond disconnections based on reliable and high-yielding chemical transformations. A plausible retrosynthetic route is outlined below:
Target Molecule: this compound
Disconnection 1 (C-I bond): The carbon-iodine bond is a common disconnection. This points to an electrophilic iodination reaction as the final step. The immediate precursor would be 4-chloro-3-methylaniline (B14550) . The iodination would be directed to the position ortho to the activating amino group.
Precursor 1: 4-chloro-3-methylaniline
Disconnection 2 (C-N bond via functional group transformation): The amine group is often introduced by the reduction of a nitro group. This suggests that 4-chloro-3-methylaniline could be synthesized from 1-chloro-5-methyl-2-nitrobenzene .
Precursor 2: 1-chloro-5-methyl-2-nitrobenzene
Disconnection 3 (C-NO₂ bond): The nitro group is typically installed via nitration of an aromatic ring. This leads back to 4-chloro-3-methyltoluene (4-chloro-m-xylene) as the starting material.
This computational approach allows chemists to explore multiple synthetic possibilities virtually, evaluating them for efficiency, cost, and sustainability before committing to laboratory work. the-scientist.com
Advanced Research Applications in Chemical Science Non Pharmaceutical
A Versatile Intermediate for Complex Organic Molecules
4-Chloro-2-iodo-5-methylaniline serves as a crucial starting material for the construction of intricate molecular frameworks, leveraging the reactivity of its functional groups to build complexity in a controlled manner.
Building Blocks for Functional Materials
The strategic placement of reactive sites on the aniline (B41778) ring makes this compound a valuable precursor for a range of functional materials. While specific research detailing the direct use of this compound in functional materials is emerging, its classification as a "material building block" and a potential "organic monomer of COF" (Covalent Organic Frameworks) by chemical suppliers points to its anticipated utility in this field. bldpharm.com
COFs are a class of porous crystalline polymers with a wide range of applications in gas storage, separation, and catalysis. The amine and iodo groups on this compound provide reactive handles for polymerization reactions, potentially leading to the formation of novel COFs with tailored properties. The presence of the chloro and methyl groups can further influence the electronic properties and steric interactions within the resulting framework.
Precursors for Advanced Organic Scaffolds
The synthesis of complex heterocyclic structures is a cornerstone of modern organic chemistry. While direct applications of this compound in this context are not yet widely published, the closely related compound, 4-chloro-2-iodoaniline (B181669), has been successfully employed as a precursor for the synthesis of substituted β-carbolines. This highlights the potential of the target molecule in similar synthetic strategies.
β-carbolines are a class of nitrogen-containing heterocyclic compounds with diverse applications. The synthesis often involves a sequence of cross-coupling and cyclization reactions, where the iodo and amino groups of the aniline precursor play a critical role. It is highly probable that this compound could be utilized in analogous reaction pathways to generate novel, substituted β-carboline scaffolds with potential applications in materials science and coordination chemistry.
Expanding the Frontiers of Materials Science
The unique combination of functional groups in this compound makes it an attractive candidate for the development of new materials with tailored properties.
Synthesis of Monomers for Polymer Science
As previously mentioned, this compound is identified as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com The development of new monomers is crucial for expanding the diversity and functionality of COFs and other porous polymers. The rigid, substituted aromatic core of this aniline derivative could impart desirable thermal and chemical stability to the resulting polymeric materials. The specific substitution pattern can also be exploited to control the porosity and surface area of the final polymer, which are critical parameters for applications in areas such as gas separation and catalysis.
Precursors for Organic Electronic Materials
The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic properties. researchgate.netshareok.org Chemical suppliers list this compound as a potential building block for electronic materials, suggesting its utility in the synthesis of organic semiconductors. bldpharm.com The electron-donating amino group and the electron-withdrawing halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules derived from this precursor.
By incorporating this compound into larger conjugated systems, researchers can potentially tune the optical and electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Development of Catalytic Ligands and Metal Complexes
The amino group of this compound provides a convenient point of attachment for the synthesis of more elaborate ligand structures. These ligands can then be coordinated to various metal centers to form novel metal complexes with potential catalytic activity.
Design of Derivatives as Ligands for Organometallic Catalysis
Derivatives of aniline are widely utilized as ligands in organometallic catalysis due to the coordinating ability of the amino group. The nitrogen atom's lone pair of electrons can form stable complexes with a variety of transition metals, influencing the metal center's electronic and steric properties. This, in turn, can enhance catalytic activity and selectivity in a range of organic transformations.
While direct studies on this compound as a ligand precursor are limited, its structure suggests that it could be modified to create novel ligands. For instance, the amino group can be functionalized to form Schiff bases, amides, or phosphine-amine ligands. The presence of chloro and iodo substituents on the aromatic ring can also modulate the electronic properties of the resulting ligands, which is a critical factor in fine-tuning the performance of organometallic catalysts. The steric bulk provided by the methyl and iodo groups could also influence the selectivity of catalytic reactions.
Table 1: Potential Ligand Derivatives of this compound and Their Applications
| Ligand Type | Potential Synthesis Route from this compound | Potential Catalytic Applications |
| Schiff Base Ligands | Condensation reaction with aldehydes or ketones | C-C coupling reactions, oxidation, reduction |
| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving imidazole ring formation | Cross-coupling reactions, metathesis |
| Phosphine-Amine Ligands | Reaction with chlorophosphines | Asymmetric hydrogenation, hydroformylation |
Coordination Chemistry Studies
The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. The structural and electronic characteristics of this compound make it an interesting candidate for such studies. The presence of multiple potential coordination sites (the amino group and the halogen atoms) could lead to the formation of complexes with diverse geometries and bonding modes.
Research into the coordination chemistry of halogenated anilines can provide insights into metal-ligand interactions, which are fundamental to understanding catalytic mechanisms and designing new functional materials. While specific coordination complexes of this compound are not widely reported, the study of its coordination behavior with different metal centers would be a valuable area of investigation.
Applications in Agrochemical Research (Focusing on the Chemical Synthesis Aspect)
Substituted anilines are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. While direct evidence for the use of this compound in agrochemical synthesis is scarce, a structurally similar compound, 4-Chloro-2-fluoro-5-methylaniline, is known to be used as an intermediate in the production of herbicides. evitachem.commyskinrecipes.com This suggests that this compound could potentially serve a similar role.
The synthesis of complex agrochemical molecules often involves multiple steps, and halogenated anilines provide a versatile scaffold that can be further functionalized to achieve the desired biological activity. The specific combination of substituents on the aniline ring can significantly impact the efficacy and selectivity of the final product.
Table 2: Comparison of this compound with a Known Agrochemical Intermediate
| Compound | Known Application | Potential Role in Synthesis |
| 4-Chloro-2-fluoro-5-methylaniline | Intermediate in herbicide synthesis evitachem.commyskinrecipes.com | Building block for creating pyrazole-based active ingredients. |
| This compound | Not widely documented | Potential intermediate for novel herbicides or other pesticides. |
Dye Chemistry and Pigment Synthesis (Focusing on the Chemical Intermediate Role)
Aniline and its derivatives are foundational to the dye and pigment industry. wikipedia.orgbloomtechz.comcoherentmarketinsights.combritannica.com The amino group of aniline can be diazotized and then coupled with other aromatic compounds to produce a vast range of azo dyes, which constitute a significant class of synthetic colorants. wikipedia.org The substituents on the aniline ring play a crucial role in determining the color, fastness, and other properties of the resulting dye.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability
The development of efficient and environmentally friendly methods for the synthesis of polysubstituted anilines like 4-chloro-2-iodo-5-methylaniline is a key area of future research. chemrxiv.org Traditional methods often involve harsh reaction conditions and generate significant waste. acs.org Future methodologies will likely focus on sustainability and selectivity.
Key areas of exploration include:
Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to introducing chloro and iodo substituents, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety for halogenation reactions. mdpi.com
Biocatalysis: The use of enzymes, such as halogenases, could provide a highly selective and environmentally benign route to halogenated anilines. researchgate.net
Researchers are increasingly looking for greener synthetic routes for aniline (B41778) derivatives, moving away from traditional methods that rely on harsh reagents. chemrxiv.orgresearchgate.net The development of novel methods for creating substituted anilines from readily available and less hazardous starting materials is a significant goal. researchgate.net
| Synthetic Approach | Potential Advantages | Challenges |
|---|---|---|
| Catalytic C-H Activation | High atom economy, reduced waste | Achieving high regioselectivity |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and optimization |
| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme stability and substrate scope |
Investigation of Undiscovered Reactivity Patterns
The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity. The presence of both a sterically hindering iodo group and a deactivating chloro group ortho and para to the amino group, respectively, could lead to unexpected reaction outcomes.
Future research could focus on:
Cross-Coupling Reactions: Investigating the selective participation of the C-I versus the C-Cl bond in various palladium-catalyzed cross-coupling reactions could lead to the synthesis of complex molecular architectures. The reactivity of iodoanilines in such reactions has been noted. mdpi.com
Dual Catalysis: Employing dual catalytic systems could unlock new reaction pathways, such as the ortho-thioarylation of anilines, to synthesize novel heterocyclic compounds. rsc.org
Photoredox Catalysis: Light-mediated reactions could provide access to reactive intermediates and reaction pathways not achievable through traditional thermal methods, potentially leading to new functionalization strategies.
The interplay of the different substituents on the aniline ring is expected to significantly influence its reactivity in various chemical transformations.
Advanced Mechanistic Studies using Modern Analytical Techniques
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Modern analytical techniques can provide unprecedented insight into the intricate details of chemical reactions.
Techniques that could be employed include:
In-situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy can monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.
Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify and characterize transient intermediates, shedding light on complex reaction pathways.
Kinetic Studies: Detailed kinetic analysis of reactions involving substituted anilines can help to elucidate the rate-determining steps and the influence of substituents on reaction rates. rsc.orgutmb.edu
These advanced studies will contribute to a more fundamental understanding of the reactivity of polysubstituted anilines.
Exploration of New Non-Pharmaceutical Material Applications
While aniline derivatives are common in pharmaceuticals, the unique properties of this compound could make it a valuable building block for novel non-pharmaceutical materials. acs.org Halogenated anilines have been identified as a novel class of natural products with potential applications. rsc.org
Potential areas of application include:
Organic Electronics: The electronic properties imparted by the halogen substituents could be exploited in the design of new organic semiconductors, conductors, or light-emitting materials.
High-Performance Polymers: Incorporation of this aniline derivative into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and unique optical properties. The synthesis of new polyaniline derivatives is an active area of research. rsc.org
Functional Dyes and Pigments: The chromophoric properties of aniline derivatives can be tuned by the introduction of substituents, potentially leading to the development of new dyes and pigments with specific colors and properties.
The exploration of halogenated anilines in materials science is a growing field with the potential for significant discoveries. researchgate.net
Synergistic Integration of Computational and Experimental Approaches
The combination of computational modeling and experimental work offers a powerful strategy for accelerating research and discovery. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure and reactivity of molecules. acs.orgacs.org
This synergistic approach can be applied to:
Predicting Reactivity: Computational models can be used to predict the most likely sites of reaction and to screen for potential catalysts, guiding experimental design. researchgate.net
Understanding Reaction Mechanisms: DFT calculations can be used to model transition states and reaction pathways, complementing experimental mechanistic studies. acs.org
Designing New Materials: Computational screening can be used to predict the electronic and material properties of polymers and other materials derived from this compound, prioritizing synthetic targets.
By integrating computational and experimental approaches, researchers can more efficiently explore the chemical space around this promising molecule and unlock its full potential.
Q & A
Basic: What are the recommended methods for synthesizing 4-Chloro-2-iodo-5-methylaniline, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves sequential halogenation and functionalization of a methylaniline precursor. For example:
Chlorination : Start with 5-methylaniline and introduce chlorine at the 4-position using chlorinating agents (e.g., Cl2/FeCl3).
Iodination : Introduce iodine at the 2-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.
Characterization :
- NMR : Look for aromatic proton shifts (δ 6.5–7.5 ppm) and methyl group signals (δ 2.3–2.5 ppm). The iodine substituent causes deshielding in adjacent protons .
- Mass Spectrometry : Expect a molecular ion peak at m/z 265.51 (C8H8ClIN<sup>+</sup>) and isotopic patterns characteristic of chlorine and iodine .
Basic: How can the solubility of this compound be optimized for reaction protocols?
Methodological Answer:
Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane) is recommended. Based on structurally similar anilines:
Advanced: How do substituent electronic effects (Cl, I, CH3) influence regioselective reactions in this compound?
Methodological Answer:
The substituents direct reactions as follows:
- Chlorine (4-position) : Deactivates the ring via electron withdrawal (-I effect), making the 6-position more reactive toward electrophiles.
- Iodine (2-position) : Exerts a strong +M (ortho/para-directing) effect, favoring substitution at the 6-position (para to iodine).
- Methyl (5-position) : Activates the ring via +I effect, enhancing reactivity at the 3- and 6-positions.
Example : Nitration with HNO3/H2SO4 predominantly yields the 6-nitro derivative due to iodine’s directing effect. Confirmation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What analytical techniques are critical for resolving structural ambiguities in halogenated aniline derivatives?
Methodological Answer:
Combine multiple techniques:
X-ray Crystallography : Resolves spatial arrangement of iodine and chlorine substituents (critical for confirming regiochemistry).
FT-IR : Identify N–H stretches (~3400 cm<sup>-1</sup>) and C–I/C–Cl vibrations (500–600 cm<sup>-1</sup>).
Elemental Analysis : Validate %C, %H, %N, and halogens (deviation >0.3% indicates impurities) .
Data Contradiction Analysis : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), perform HRMS to rule out isotopic interference or dimerization.
Advanced: How can the stability of this compound under varying storage conditions be systematically evaluated?
Methodological Answer:
Design a stability study with controlled variables:
Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.
Light Exposure : Compare amber vs. clear glass vials under UV/vis light.
Humidity : Test at 40% and 75% relative humidity.
Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and track byproduct formation (e.g., dehalogenation products).
Key Finding : Halogenated anilines degrade faster under light and humidity; recommend storage at -20°C in amber vials with desiccant .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (iodine vapors).
- Waste Management : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .
Advanced: How can computational chemistry predict reactivity trends for this compound in cross-coupling reactions?
Methodological Answer:
Use DFT calculations (e.g., Gaussian 16) to:
Map Electrostatic Potential : Identify electron-rich/depleted regions (iodine’s polarizability enhances nucleophilic aromatic substitution).
Optimize Transition States : Compare activation energies for Suzuki coupling (para to iodine vs. methyl).
Validation : Correlate computational results with experimental yields from Pd-catalyzed couplings (e.g., with aryl boronic acids) .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
